5-Log Unit Increase in Lipophilicity (XLogP3-AA) Relative to Parent Aminooxyacetic Acid
The target compound exhibits a computed XLogP3-AA value of 1.5 [1], compared to -3.4 for the parent aminooxyacetic acid (AOAA) [2]. This represents an increase of 4.9 log units, indicating a dramatic shift from a highly hydrophilic molecule to a moderately lipophilic one. This property is critical for applications requiring enhanced membrane permeability or solubility in organic solvents.
| Evidence Dimension | XLogP3-AA (computed partition coefficient) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Aminooxyacetic acid (AOAA, CID 286): -3.4 |
| Quantified Difference | +4.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1][2] |
Why This Matters
This substantial increase in lipophilicity predicts significantly different membrane permeability and organic solvent solubility compared to AOAA, directly impacting compound selection for cell-based assays, in vivo studies, or synthetic applications requiring non-polar conditions.
- [1] PubChem CID 2308511: 2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid, XLogP3-AA = 1.5. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem CID 286: Aminooxyacetic acid, XLogP3-AA = -3.4. National Center for Biotechnology Information. Retrieved April 2026. View Source
